Assafoetidnol B
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Overview
Description
Assafoetidnol B is a natural product found in Ferula assa-foetida with data available.
Scientific Research Applications
Sesquiterpene Coumarins in Ferula assa-foetida
- Research has identified sesquiterpene coumarins in the roots of Ferula assa-foetida, including assafoetidnol B. These compounds were isolated and characterized using spectroscopic methods, highlighting the chemical diversity of this plant species (Abd El-Razek et al., 2001).
Genomic Insights into Ferula assafoetida
- A comprehensive transcriptome analysis of Ferula assafoetida revealed insights into the biosynthesis of terpenoids and coumarins, including assafoetidnol B. The study highlighted the abundance of genes involved in these pathways, especially in the flower tissues, offering a genetic perspective on the production of these compounds (Amini et al., 2019).
Antiparasitic Potential
- Assafoetida, which contains assafoetidnol B, has been studied for its antiparasitic properties. An in vitro study demonstrated its potent effect against Trichomonas vaginalis, suggesting potential therapeutic applications in treating parasitic infections (Ramadan & Al Khadrawy, 2003).
Cytotoxicity in Cancer Research
- A study investigated the cytotoxicity of Ferula assafoetida extracts, which may include assafoetidnol B, on osteosarcoma cell lines. This research explored the potential of these extracts as anti-cancer agents, emphasizing the need for further investigation into their therapeutic properties (Shafri, Yusof, & Zain, 2015).
Chemical Characterization of Similar Compounds
- Another sesquiterpenoid coumarin, asimafoetidnol, was isolated from Ferula assafoetida, providing insights into the structural diversity and spectroscopic properties of compounds related to assafoetidnol B (Bandyopadhyay et al., 2011).
Overview of Chemical Components and Pharmacological Actions
- A comprehensive review of Ferula assafoetida, including its chemical components like assafoetidnol B, highlighted its pharmacological actions, such as anti-inflammation and antioxidation. This review provides a broader understanding of the plant's medicinal potential (Xu Tun-hai, 2011).
properties
CAS RN |
403642-11-5 |
---|---|
Product Name |
Assafoetidnol B |
Molecular Formula |
C26H32O7 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[(2S,4aS,5R,7S,8S,8aS)-7,8-dihydroxy-1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14-18(13-31-17-8-6-16-7-9-21(28)33-19(16)12-17)26(5)11-10-20(32-15(2)27)25(3,4)24(26)23(30)22(14)29/h6-9,12,18,20,22-24,29-30H,1,10-11,13H2,2-5H3/t18-,20-,22-,23+,24+,26-/m0/s1 |
InChI Key |
CKPWNMFJQJVNER-DVITTYBWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C(=C)[C@@H]([C@H]([C@@H]2C1(C)C)O)O)COC3=CC4=C(C=C3)C=CC(=O)O4)C |
SMILES |
CC(=O)OC1CCC2(C(C(=C)C(C(C2C1(C)C)O)O)COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C(=C)C(C(C2C1(C)C)O)O)COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Other CAS RN |
403642-11-5 |
synonyms |
assafoetidnol B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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